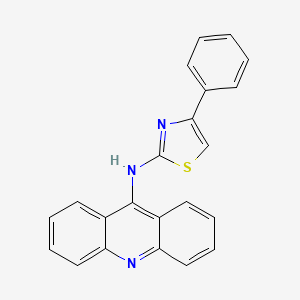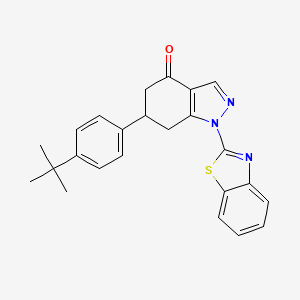![molecular formula C24H20N4O B15022839 9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine](/img/structure/B15022839.png)
9-(Morpholin-4-yl)-5-phenylbenzimidazo[2,1-a]phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Phenyl[1,3]benzimidazo[2,1-a]phthalazin-9-yl)morpholine is a complex heterocyclic compound that combines the structural features of benzimidazole, phthalazine, and morpholine
Méthodes De Préparation
The synthesis of 4-(5-Phenyl[1,3]benzimidazo[2,1-a]phthalazin-9-yl)morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of ortho-phenylenediamine with benzaldehyde to form benzimidazole derivatives, followed by further reactions to introduce the phthalazine and morpholine moieties. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents under controlled temperatures and pressures .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or phthalazine rings. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Mécanisme D'action
The mechanism of action of 4-(5-Phenyl[1,3]benzimidazo[2,1-a]phthalazin-9-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in cancer cell growth, leading to apoptosis or cell cycle arrest. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzimidazole and phthalazine derivatives, such as:
Benzimidazo[2,1-a]isoquinolines: Known for their broad biological activity, including anticancer properties.
Phthalazine derivatives: Used in various therapeutic applications, including antihypertensive and anticancer agents. 4-(5-Phenyl[1,3]benzimidazo[2,1-a]phthalazin-9-yl)morpholine is unique due to its combined structural features, which may enhance its biological activity and specificity compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H20N4O |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
4-(5-phenylbenzimidazolo[2,1-a]phthalazin-9-yl)morpholine |
InChI |
InChI=1S/C24H20N4O/c1-2-6-17(7-3-1)23-19-8-4-5-9-20(19)24-25-21-11-10-18(16-22(21)28(24)26-23)27-12-14-29-15-13-27/h1-11,16H,12-15H2 |
Clé InChI |
RJENBGLBRFQKRU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=CC3=C(C=C2)N=C4N3N=C(C5=CC=CC=C54)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromo-4-methylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022766.png)
![N-(4-fluorophenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022774.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2,4-dinitrobenzohydrazide](/img/structure/B15022780.png)
![2-chloro-N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B15022785.png)
![N-[2-(benzyloxy)ethyl]octadecanamide](/img/structure/B15022794.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15022805.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B15022812.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15022813.png)

![4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)](/img/structure/B15022827.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022835.png)
![2-(3-Chlorophenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15022853.png)
![N-(2-chlorophenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022861.png)
